3-[(2-Bromoacetyl)amino]-N-(4-fluorophenyl)-benzamide
Description
Chemical Identity and Nomenclature
3-[(2-Bromoacetyl)amino]-N-(4-fluorophenyl)-benzamide is a synthetic benzamide derivative with the molecular formula C₁₅H₁₂BrFN₂O₂ and a molecular weight of 351.17 g/mol . Its systematic IUPAC name reflects its structural components: a benzamide core substituted with a bromoacetyl group at the third position and a 4-fluorophenylamine moiety at the nitrogen atom. The compound is identified by the CAS registry number 1138443-21-6 .
The SMILES notation C1=CC(=CC(=C1)NC(=O)CBr)C(=O)NC2=CC=C(C=C2)F succinctly represents its connectivity, highlighting the bromoacetamide and fluorophenyl groups. Key spectral data, such as NMR and mass spectrometry profiles, confirm its structural integrity, with distinct signals for the bromine atom (δ ~3.8 ppm for adjacent protons) and fluorine atom (δ ~-115 ppm in ¹⁹F NMR).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂BrFN₂O₂ |
| Molecular Weight | 351.17 g/mol |
| CAS Registry Number | 1138443-21-6 |
| IUPAC Name | 3-[(2-Bromoacetyl)amino]-N-(4-fluorophenyl)benzamide |
| SMILES | C1=CC(=CC(=C1)NC(=O)CBr)C(=O)NC2=CC=C(C=C2)F |
Historical Context and Development
The compound emerged during early 21st-century efforts to optimize benzamide-based pharmacophores for targeted biological activity. Its design builds on foundational work with benzamide derivatives, which gained prominence in the 1980s for their roles as antipsychotics (e.g., sulpiride) and antiemetics (e.g., metoclopramide). The introduction of the bromoacetyl group marked a strategic shift toward creating electrophilic intermediates capable of covalent binding to biological targets, a concept later exploited in protease inhibitors and kinase-directed therapies.
Synthetic routes to this compound typically involve sequential acylation reactions. For example, 3-aminobenzoic acid is first converted to 3-aminobenzamide, followed by bromoacetylation using bromoacetyl bromide under anhydrous conditions. The fluorophenyl group is introduced via nucleophilic aromatic substitution or Ullmann-type coupling.
Position within Benzamide Derivative Classifications
This compound belongs to the N-substituted benzamide subclass, characterized by:
- A benzamide backbone (C₆H₅CONH–).
- Electrophilic substituents (e.g., bromoacetyl) at the meta position.
- Aryl amine groups (e.g., 4-fluorophenyl) at the amide nitrogen.
Compared to simpler benzamides like salicylamide (anti-inflammatory) or moclobemide (antidepressant), its bromoacetyl group enables unique reactivity. The fluorine atom enhances lipid solubility and metabolic stability, a feature shared with fluorinated drugs such as 5-fluorouracil and fluoxetine .
Table 2: Structural Comparison with Related Benzamides
| Compound | Substituents | Key Applications |
|---|---|---|
| Salicylamide | 2-Hydroxy, 5-bromoacetyl | Analgesic, anti-inflammatory |
| Metoclopramide | 4-Amino-5-chloro-2-methoxy | Antiemetic, prokinetic |
| This compound | 3-Bromoacetyl, 4-fluorophenyl | Research intermediate |
Significance in Chemical Research
This benzamide derivative serves as a versatile intermediate in medicinal chemistry:
- Covalent inhibitor design : The bromoacetyl group (-COCH₂Br) reacts selectively with cysteine thiols or lysine amines in enzymatic active sites, enabling the development of irreversible kinase inhibitors.
- Fluorine-based probes : The 4-fluorophenyl group facilitates ¹⁹F NMR studies to monitor ligand-protein interactions in real time.
- Structure-activity relationship (SAR) studies : Researchers systematically modify its substituents to optimize binding affinity for targets like σ receptors or histone deacetylases (HDACs).
Recent applications include its use in synthesizing enzalutamide analogs (anti-prostate cancer agents) and sigma-1 receptor ligands (neuroprotective agents). Computational docking studies predict strong interactions with the ATP-binding pocket of Bruton’s tyrosine kinase (BTK), suggesting potential in autoimmune disease research.
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O2/c16-9-14(20)18-13-3-1-2-10(8-13)15(21)19-12-6-4-11(17)5-7-12/h1-8H,9H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQPODNTBFSMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CBr)C(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Amide Coupling and Acylation Approach
This approach involves the initial formation of a bromoacetyl intermediate, followed by amide coupling with aniline derivatives. The key steps include:
Step 1: Reaction of 4-fluoroaniline with bromoacetyl bromide in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA), facilitating the formation of the corresponding bromoacetamide.
Step 2: The resultant bromoacetamide is then coupled with benzoyl derivatives, typically using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), in the presence of catalysts like 4-Dimethylaminopyridine (DMAP).
Step 3: Final purification involves recrystallization or chromatography to isolate the target compound.
A recent synthesis of related benzamide derivatives employed this method, with reaction conditions optimized at room temperature in dichloromethane (DCM) or methanol, yielding high purity products.
Submonomer Synthesis via Peptoid Strategy
This approach, adapted from peptoid synthesis protocols, involves iterative acylation and amination steps:
Step 1: Alkylation of methyl 6-aminohexanoate hydrochloride with bromoacetyl bromide to generate a secondary amine.
Step 2: Acylation of this intermediate with aromatic acyl chlorides (e.g., 3,5-dimethylbenzoyl chloride) using pyridine as the base.
Step 3: Hydrolysis of methyl esters to carboxylic acids, followed by amide coupling with specific amines to introduce desired substituents.
Step 4: Deprotection and final amide formation yield the target molecule.
This method allows for modular modifications, enabling synthesis of analogs with diverse functional groups, as demonstrated in recent medicinal chemistry studies.
Modern Synthetic Routes Using Microwave-Assisted and Multicomponent Reactions
Recent advances have incorporated microwave irradiation to accelerate reactions, along with multicomponent reactions (MCRs) for efficient synthesis:
Microwave Irradiation: Enables rapid formation of amide bonds and acylation steps with reduced reaction times (typically 5-15 minutes).
Multicomponent Reactions: Combine aldehydes, amines, and acylating agents in a single step, facilitating rapid library generation.
A study employing microwave-assisted synthesis reported yields exceeding 85% with significant time savings, highlighting the method's efficiency.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
3-[(2-Bromoacetyl)amino]-N-(4-fluorophenyl)-benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Proteomics
3-[(2-Bromoacetyl)amino]-N-(4-fluorophenyl)-benzamide is primarily used as a reagent in proteomics for labeling and identifying proteins. Its ability to form covalent bonds with nucleophilic sites on proteins allows for the modification and subsequent analysis of protein interactions and functions.
Case Study : In a study examining protein interactions in cancer cells, this compound was utilized to label specific proteins, enabling researchers to track changes in protein expression levels under various treatment conditions.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features allow it to interact selectively with biological targets.
Case Study : Research has indicated that derivatives of this compound exhibit inhibitory effects on certain cancer cell lines, suggesting its utility in drug development aimed at cancer treatment.
Biological Studies
In biological studies, this compound serves as a tool for understanding enzyme mechanisms and protein interactions. It can be used to probe the active sites of enzymes or to study the dynamics of protein-protein interactions.
Case Study : An investigation into enzyme kinetics demonstrated how this compound could inhibit enzyme activity by covalently modifying active site residues, providing insights into the enzyme's functional mechanisms.
Mechanism of Action
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-(4-fluorophenyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The fluorine atom enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2.1.1. 3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide (CAS: 1138443-28-3)
- Structural Difference : Replaces the 4-fluorophenyl group with a 3-methylphenyl moiety.
- Impact : The methyl group increases hydrophobicity but lacks the electron-withdrawing effect of fluorine. This may reduce dipole interactions compared to the fluorophenyl analog. Molecular weight: 347.21 g/mol vs. 351.18 g/mol for the target compound .
N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide
- Structural Difference : Substitutes the bromoacetyl group with a trifluoromethyl (-CF₃) group.
- Crystallographic studies reveal short C–H···F hydrogen bonds (interaction energy: −2.15 to −2.89 kcal/mol), which are weaker than traditional N–H···O bonds in amides .
Functional Group Variations
N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide
- Structural Difference : Features a pyrimidinyl substituent instead of bromoacetyl.
- Impact : Demonstrated inhibitory activity against kynurenine formamidase (binding affinity: −9.0 kcal/mol), suggesting that the fluorophenyl group contributes to target binding. The pyrimidinyl moiety may enhance π-stacking in enzyme active sites .
2.2.2. 3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide (CAS: 791799-96-7)
- Structural Difference : Ethoxyacetyl replaces bromoacetyl, and methoxyphenyl substitutes fluorophenyl.
Comparative Data Table
*Calculated based on formula.
Biological Activity
3-[(2-Bromoacetyl)amino]-N-(4-fluorophenyl)-benzamide, with the molecular formula C₁₅H₁₂BrFN₂O₂ and a molecular weight of 351.18 g/mol, is an organic compound that has gained attention in biological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a bromoacetyl group and a fluorophenyl moiety, influencing its biological activity.
- Molecular Formula : C₁₅H₁₂BrFN₂O₂
- Molecular Weight : 351.18 g/mol
- CAS Number : 1138443-21-6
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is conducted in organic solvents like dichloromethane under controlled temperatures to optimize yield and purity .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of Factor XIa (FXIa) , a serine protease crucial in the coagulation cascade. By inhibiting FXIa, this compound may reduce thrombus formation without the bleeding risks associated with traditional anticoagulants .
Therapeutic Applications
Research indicates that this compound may have potential applications in various therapeutic areas, including:
- Antithrombotic therapy : Due to its ability to inhibit FXIa, it could be beneficial in preventing thrombotic events.
- Cancer treatment : Preliminary studies suggest that similar compounds may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their antitumor properties .
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits FXIa activity, leading to decreased thrombin generation in human plasma assays .
- Cytotoxicity Assays : Research has shown that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as A-431 and Jurkat cells, suggesting that further exploration of this compound's anticancer potential is warranted .
Comparative Analysis
A comparison of this compound with other related compounds reveals variations in biological activity based on structural differences:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | FXIa inhibitor; potential antitumor activity |
| N-{3-[(2-Chloroacetyl)amino]phenyl}-2-furamide | Structure | Similar FXIa inhibition; different reactivity |
| N-{3-[(2-Iodoacetyl)amino]phenyl}-2-furamide | Structure | Variations in stability and interactions |
Q & A
Basic Research Questions
Q. What are the key functional groups in 3-[(2-Bromoacetyl)amino]-N-(4-fluorophenyl)-benzamide, and how do they influence its reactivity?
- Answer : The compound contains three critical functional groups:
Bromoacetyl group : Acts as an electrophilic alkylating agent, enabling covalent modification of nucleophilic residues (e.g., cysteine) in enzymes or proteins .
Amide linkage : Enhances metabolic stability and hydrogen-bonding capacity, influencing solubility and target binding .
4-Fluorophenyl moiety : Increases lipophilicity and modulates electronic effects, affecting interactions with aromatic residues in binding pockets .
- Methodological Insight : Reactivity can be tested via nucleophilic substitution assays using thiol-containing reagents (e.g., glutathione) to quantify alkylation kinetics .
Q. What synthetic routes are commonly employed for synthesizing benzamide derivatives with bromo and fluoro substituents?
- Answer : Key steps include:
Amide coupling : React 4-fluoroaniline with bromoacetyl chloride in the presence of a coupling agent (e.g., HATU or DCC) under inert conditions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize side products like dimerization of the bromoacetyl group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR spectroscopy : H and C NMR confirm structural integrity, with distinct signals for the bromoacetyl proton (~4.3 ppm) and fluorophenyl aromatic protons (~7.2 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak) and detects halogen isotopic patterns .
- FT-IR : Identifies amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the alkylating potential of the bromoacetyl group in enzyme inhibition studies?
- Answer :
Enzyme kinetics : Pre-incubate the compound with target enzymes (e.g., kinases or proteases) and measure residual activity over time. Use LC-MS to confirm covalent adduct formation .
Competitive assays : Co-incubate with a thiol-based inhibitor (e.g., iodoacetamide) to assess specificity. A decrease in alkylation efficiency indicates shared binding sites .
Mutagenesis : Replace cysteine residues in the enzyme with serine to validate the role of nucleophilic residues in inhibition .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Answer :
- QSAR modeling : Use software like Schrödinger or MOE to correlate structural descriptors (e.g., logP, polar surface area) with solubility and permeability .
- Molecular dynamics simulations : Predict binding stability in target pockets (e.g., ATP-binding sites) by simulating interactions with the bromoacetyl and fluorophenyl groups .
- ADMET prediction : Tools like SwissADME estimate metabolic liabilities (e.g., susceptibility to hydrolysis by esterases) .
Q. How should contradictory data regarding the compound’s solubility in different solvents be analyzed and resolved?
- Answer :
Solubility assays : Use shake-flask methods with HPLC quantification in solvents like DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) to generate replicate data .
Statistical analysis : Apply ANOVA to identify outliers and assess variability. Conflicting results may arise from impurities or solvent hydration effects .
Theoretical alignment : Compare experimental solubility with predictions from Hansen solubility parameters to identify solvent mismatches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
